molecular formula C10H7F3O B15157270 4-Trifluoromethylcinnamaldehyde

4-Trifluoromethylcinnamaldehyde

Cat. No.: B15157270
M. Wt: 200.16 g/mol
InChI Key: HYCDCKWWJCPUNT-UHFFFAOYSA-N
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Description

4-Trifluoromethylcinnamaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a cinnamaldehyde backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Trifluoromethylcinnamaldehyde can be synthesized through several methods. One common approach involves the conversion of the corresponding cinnamic acid analogs into acid chlorides, followed by reduction with lithium tri-tert-butoxyaluminiumhydride . Another method includes the trifluoromethylation of cinnamaldehyde derivatives using Umemoto’s reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalysts and controlled environments to maintain the integrity of the trifluoromethyl group.

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethylcinnamaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated alcohols, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • 2,3,4,5,6-Pentafluorocinnamaldehyde
  • 3-Trifluoromethylcinnamaldehyde
  • 4-Trifluoromethylcinnamanilide

Comparison: 4-Trifluoromethylcinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 2,3,4,5,6-pentafluorocinnamaldehyde, it has fewer fluorine atoms, resulting in different reactivity and stability profiles . The presence of the trifluoromethyl group at the para position in this compound also differentiates it from its meta-substituted analogs, affecting its chemical behavior and applications .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCDCKWWJCPUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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